4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-3-nitrobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents such as N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO4)
Major Products Formed
Reduction: 4-[5-(4-amino-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Substitution: Halogenated derivatives of the original compound
Oxidation: this compound-2-carboxylic acid
Scientific Research Applications
4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine largely depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitropyridine: A precursor in the synthesis of the target compound.
1,2,4-oxadiazole derivatives: Compounds with similar structural features and potential biological activities.
Thiazole derivatives: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-2-3-11(8-12(9)18(19)20)14-16-13(17-21-14)10-4-6-15-7-5-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNXZQYRYRVYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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